molecular formula C12H13N3O2 B2628274 Methyl 5-amino-1-benzylpyrazole-4-carboxylate CAS No. 635324-70-8

Methyl 5-amino-1-benzylpyrazole-4-carboxylate

Cat. No.: B2628274
CAS No.: 635324-70-8
M. Wt: 231.255
InChI Key: DKZHNQFTCCRYTD-UHFFFAOYSA-N
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Description

Introduction to Methyl 5-Amino-1-Benzylpyrazole-4-Carboxylate

Historical Context of Pyrazole Derivatives in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883 during his investigations into antipyrine derivatives. This discovery marked the beginning of a new era in heterocyclic chemistry, as pyrazole’s stability and ability to undergo diverse functionalization made it a cornerstone for drug discovery. By the mid-20th century, pyrazole derivatives were recognized for their broad pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties.

The introduction of carboxylate esters to the pyrazole scaffold, such as this compound, represents a strategic advancement in optimizing physicochemical properties. Ester groups enhance solubility and bioavailability while serving as intermediates for further hydrolysis to carboxylic acids. For example, the methyl ester in this compound can be hydrolyzed to 5-amino-1-benzylpyrazole-4-carboxylic acid, a precursor for amide-bond formation in drug design. The benzyl group at the 1-position further contributes to steric and electronic modulation, influencing binding interactions with biological targets.

Structural Significance of Substituted Pyrazole Carboxylates

The structural architecture of this compound is defined by three key substituents:

  • Benzyl Group (1-Position) : The benzyl moiety introduces aromaticity and lipophilicity, facilitating interactions with hydrophobic pockets in enzymes or receptors. This substitution is analogous to FDA-approved drugs like celecoxib, where a phenylsulfonamide group enhances target affinity.
  • Amino Group (5-Position) : The amino group serves as a hydrogen bond donor, enabling interactions with polar residues in biological targets. This feature is critical in xanthine oxidase inhibitors, where similar pyrazole derivatives exhibit nanomolar inhibitory potency.
  • Methyl Ester (4-Position) : The ester group balances solubility and metabolic stability. Compared to carboxylic acids, esters are more lipophilic, improving membrane permeability. Hydrolysis of this group in vivo can yield active metabolites, as seen in prodrug strategies.
Table 1: Structural Comparison of Pyrazole Carboxylate Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance
This compound $$ \text{C}{12}\text{H}{13}\text{N}3\text{O}2 $$ 231.25 g/mol 1-Benzyl, 5-amino, 4-methyl ester Intermediate for drug synthesis
5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid $$ \text{C}{11}\text{H}{11}\text{N}3\text{O}2 $$ 217.23 g/mol 1-Benzyl, 5-amino, 4-carboxylic acid Antihyperuricemic agents
Methyl 5-amino-1-propylpyrazole-4-carboxylate $$ \text{C}8\text{H}{13}\text{N}3\text{O}2 $$ 183.21 g/mol 1-Propyl, 5-amino, 4-methyl ester Model for structure-activity studies

The stereoelectronic effects of these substituents are evident in computational studies. For instance, the benzyl group’s electron-donating nature increases electron density at the pyrazole ring, altering reactivity in nucleophilic substitution reactions. Similarly, the methyl ester’s electron-withdrawing character stabilizes the intermediate during hydrolysis, a property exploited in prodrug design.

The synthesis of this compound typically involves cyclocondensation reactions. A common route starts with hydrazine and diketone precursors, followed by benzylation and esterification steps. Recent advances in catalysis have improved yields, with palladium-mediated couplings enabling precise functionalization.

Properties

IUPAC Name

methyl 5-amino-1-benzylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)10-7-14-15(11(10)13)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZHNQFTCCRYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-benzylpyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications to introduce the benzyl and ester groups . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-benzylpyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-benzylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzyl group enhances its lipophilicity, facilitating membrane penetration. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of methyl 5-amino-1-benzylpyrazole-4-carboxylate with related compounds highlights key structural and functional differences:

Ethyl 5-Amino-1-Benzylpyrazole-4-Carboxylate

  • Structural Difference : The ethyl ester group replaces the methyl ester.
  • Synthetic Accessibility: Both compounds are listed as discontinued in commercial catalogs, suggesting challenges in large-scale production or stability issues .

Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate

  • Structural Difference : The benzyl group is replaced with a 4-methylbenzothiazolyl substituent.
  • Implications: Electronic Effects: The benzothiazole ring introduces electron-withdrawing sulfur and nitrogen atoms, which may enhance electrophilic reactivity at the pyrazole core .

Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates

  • Structural Difference : A benzoxazole core replaces the pyrazole ring.
  • Implications: Thermal Stability: Benzoxazole’s fused aromatic system may confer greater thermal stability compared to pyrazole derivatives . Synthetic Routes: These compounds are synthesized via prolonged reflux of methyl-3-amino-4-hydroxybenzoate with aryl acids, a method distinct from pyrazole synthesis .

Tabulated Comparison of Key Properties

Compound Core Structure Substituents Ester Group Notable Properties
This compound Pyrazole 1-Benzyl, 5-amino Methyl High polarity, potential for H-bonding
Ethyl 5-amino-1-benzylpyrazole-4-carboxylate Pyrazole 1-Benzyl, 5-amino Ethyl Increased lipophilicity, discontinued
Ethyl 5-amino-1-(4-methylbenzothiazolyl)-pyrazole-4-carboxylate Pyrazole 1-Benzothiazolyl, 5-amino Ethyl Enhanced electrophilicity, bioactivity
Methyl 2-substitutedphenyl-benzoxazole-5-carboxylate Benzoxazole 2-Aryl, 5-carboxylate Methyl High thermal stability, fused aromaticity

Biological Activity

Methyl 5-amino-1-benzylpyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and a benzyl moiety, which contributes to its unique biological profile. The compound can be represented as follows:

Property Details
Chemical Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Functional Groups Amino, Benzyl, Carboxylate

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with biological molecules, while the benzyl group participates in hydrophobic interactions. This dual interaction modulates the activity of enzymes and receptors, influencing various biochemical pathways.
  • Cell Signaling Pathways : The compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, indicating its potential role in regulating cellular functions.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. This compound has been evaluated for its efficacy against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate antibacterial activity
Candida albicansSignificant antifungal activity

Antiviral Activity

The compound has also been investigated for its antiviral potential. Pyrazole derivatives have shown promise against various viral infections:

  • Mechanism : The compound may inhibit viral replication through interference with viral enzymes or host cell processes .

Case Studies and Research Findings

  • Antidiabetic Properties : In a study exploring the quantitative structure-activity relationship (QSAR) of pyrazole derivatives, this compound demonstrated potential inhibitory effects on DPP-IV, an enzyme involved in glucose metabolism .
  • Cancer Research : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. Its ability to modulate cell signaling pathways could contribute to its anticancer properties.
  • Neuroprotective Effects : Recent findings indicate that this pyrazole derivative may have neuroprotective properties by reducing oxidative stress in neuronal cells, highlighting its potential in treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for Methyl 5-amino-1-benzylpyrazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and benzylhydrazine to form the pyrazole ring, followed by esterification to yield the methyl carboxylate derivative. Hydrolysis under basic conditions may be used to verify intermediate structures . Optimization can involve adjusting solvent polarity, temperature (e.g., reflux in ethanol), and stoichiometric ratios of reactants. Thin-layer chromatography (TLC) and recrystallization are critical for purity assessment.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amine proton environments.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
  • Mass spectrometry (EI or ESI) for molecular ion validation and fragmentation pattern analysis.
  • X-ray crystallography (using SHELX or WinGX/ORTEP suites) for absolute structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Discrepancies (e.g., in NMR chemical shifts or IR frequencies) can arise from solvent effects, tautomerism, or crystal packing. Validate computational models (DFT or Hartree-Fock) by:

  • Including implicit solvent models (e.g., PCM) in simulations.
  • Comparing experimental and theoretical coupling constants (²J, ³J) for conformational analysis.
  • Cross-referencing with X-ray crystallographic data to assess intermolecular interactions .

Q. What strategies are effective for elucidating reaction mechanisms involving this compound?

Mechanistic studies require:

  • Kinetic isotope effects (KIE) to identify rate-determining steps.
  • Trapping intermediates (e.g., using TEMPO for radical pathways).
  • DFT-based transition-state modeling to map energy barriers. Structural analogs (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) can help isolate electronic or steric effects .

Q. How can crystallographic data be refined to address disorder or anisotropic displacement issues?

Use SHELXL for high-resolution refinement:

  • Apply restraints for disordered atoms (e.g., benzyl group rotations).
  • Validate anisotropic displacement parameters (ADPs) via ORTEP visualizations.
  • Compare residual density maps to detect unresolved solvent molecules .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina, GOLD) to predict binding modes.
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.
  • In vitro bioassays using structural analogs (e.g., pyrazole-4-carboxylic acid derivatives) to establish structure-activity relationships (SAR) .

Methodological Considerations

Q. How can the amino group’s reactivity be controlled during synthetic modifications?

Protect the amine with Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups before functionalizing the ester. Deprotection under mild acidic conditions (e.g., TFA for Boc) preserves the pyrazole core .

Q. What experimental designs are optimal for studying stereochemical outcomes in derivatives?

  • Chiral HPLC or circular dichroism (CD) to resolve enantiomers.
  • X-ray crystallography with ORTEP for absolute configuration determination.
  • Dynamic NMR to probe rotational barriers in substituents .

Data Presentation Guidelines

  • Tabulate crystallographic data (unit cell parameters, R-factors) alongside spectroscopic peaks for reproducibility.
  • Use computational software (e.g., Gaussian, ORCA) to supplement experimental findings with molecular orbital diagrams or electrostatic potential maps .

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